2,4-Dichlorobenzenesulfonyl chloride is a compound that has garnered attention in various fields of research due to its potential applications. The compound's structure allows it to be a versatile intermediate in the synthesis of more complex molecules. Research has explored its use in the synthesis of sulfonopeptides, which are important in the development of receptor ligands and enzyme inhibitors1. Additionally, the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively used as a herbicide, providing insights into the action of chlorinated compounds in biological systems2. Furthermore, the interaction of chloride ions with other substances in advanced oxidation processes has been studied, revealing the formation of chlorinated aromatic compounds, which has implications for environmental chemistry and waste treatment3.
The applications of 2,4-Dichlorobenzenesulfonyl chloride span across different fields, from organic synthesis to environmental science. In the realm of organic chemistry, the compound serves as a building block for the synthesis of N-Benzyloxycarbonyl-protected 2-aminoalkanesulfonyl chlorides. These intermediates are crucial for creating sulfonopeptides, which have applications as receptor ligands and enzyme inhibitors, highlighting their potential in pharmaceutical development1. In agriculture, the herbicidal action of 2,4-D has been a cornerstone for weed management, particularly in controlling broadleaf weeds without affecting monocots, which is vital for crop production2. Environmental chemistry also benefits from understanding the behavior of chlorinated compounds like 2,4-Dichlorobenzenesulfonyl chloride. Studies on the degradation of dyes in the presence of chloride ions provide insights into the treatment of wastewater, especially from industries such as textiles that use chloride-rich dyes. The identification of chlorinated byproducts in these processes is essential for assessing the environmental impact and optimizing waste treatment methods3.
The synthesis of 2,4-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 2,4-dichloroaniline. This process can be described in several steps:
The molecular structure of 2,4-dichlorobenzenesulfonyl chloride features a benzene ring substituted at the 2 and 4 positions with chlorine atoms and at the 1 position with a sulfonyl chloride group. The structural formula can be represented as follows:
Key features include:
2,4-Dichlorobenzenesulfonyl chloride participates in various chemical reactions:
The mechanism of action for 2,4-dichlorobenzenesulfonyl chloride primarily revolves around its role as a building block in organic synthesis:
The physical and chemical properties of 2,4-dichlorobenzenesulfonyl chloride are critical for its application:
The applications of 2,4-dichlorobenzenesulfonyl chloride span multiple scientific domains:
2,4-Dichlorobenzenesulfonyl chloride (CAS Registry Number: 16271-33-3) is an organosulfur compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4 and a sulfonyl chloride (–SO₂Cl) functional group. Its molecular formula is C₆H₃Cl₃O₂S, with a molecular weight of 245.51 g/mol [3] [7]. The sulfonyl chloride group confers high reactivity toward nucleophiles, making it a versatile intermediate in organic synthesis.
Table 1: Systematic Identifiers of 2,4-Dichlorobenzenesulfonyl Chloride
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2,4-Dichlorobenzenesulfonyl chloride |
| SMILES | Clc1ccc(c(Cl)c1)S(Cl)(=O)=O |
| InChI | 1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H |
| InChI Key | FDTPBIKNYWQLAE-UHFFFAOYSA-N |
| Other Names | 2,4-Dichlorophenylsulfonyl chloride; Benzenesulfonyl chloride, 2,4-dichloro- |
The compound’s structure is validated by spectral data archived in the NIST Chemistry WebBook, providing reference standards for infrared and mass spectrometry [7]. Its crystalline solid form and moisture-sensitive nature necessitate inert storage conditions [3] [6].
2,4-Dichlorobenzenesulfonyl chloride was first synthesized in the mid-20th century through sulfonation and chlorination of 1,3-dichlorobenzene. Early industrial routes involved the reaction of 2,4-dichloroaniline with sulfur dioxide and chlorine, leveraging the versatility of aniline derivatives in electrophilic substitution reactions [3] [6]. The compound’s structural characterization was solidified with the assignment of the CAS Registry Number (16271-33-3) and entry into databases like PubChem (CID: 204419) [1] [7].
Key physical properties documented in literature include:
Table 2: Documented Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 55–58°C | Ambient pressure |
| Boiling Point | 114–115°C | 0.1 mmHg |
| Density | 1.636 ± 0.06 g/cm³ | Predicted |
| Solubility | Chloroform (sparingly) | 25°C |
The synthesis protocol from 2,4-dichloroaniline remains a benchmark in industrial production, emphasizing cost-effective access to sulfonyl chloride derivatives [3].
This compound is a critical building block in agrochemical, pharmaceutical, and materials science research. Its reactivity enables the introduction of the 2,4-dichlorophenylsulfonyl moiety into complex molecules, enhancing biological activity or modifying physical properties.
Industrial Applications:
Academic Research:
Table 3: Commercial Availability and Specifications
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| Sigma-Aldrich | 97% | $63.40 | 5 g |
| TCI Chemical | >98.0% | $29.00 | 5 g |
| Alfa Aesar | 98% | $59.70 | 5 g |
The compound’s role extends to methodological chemistry, where it acts as a model substrate for studying nucleophilic aromatic substitution or catalytic sulfonylation reactions [8]. Its commercial demand is evidenced by global availability through distributors like VWR (Matrix Scientific) and Bertin Bioreagent, underscoring its cross-disciplinary utility [4] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2